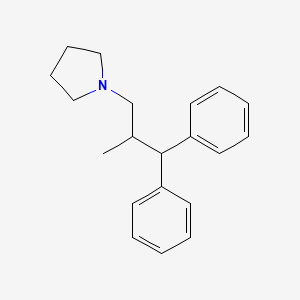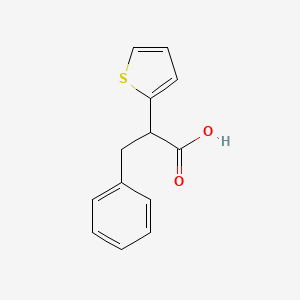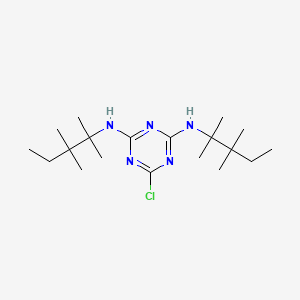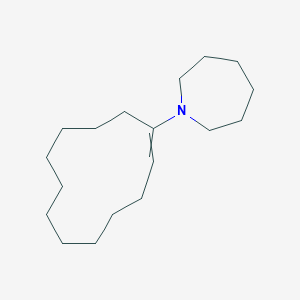![molecular formula C17H26O2Si B14354965 4,4'-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol) CAS No. 90964-76-4](/img/structure/B14354965.png)
4,4'-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol) is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The unique structure of this compound, featuring a silicon atom bonded to both phenyl and methyl groups, as well as two 2-methylbut-3-en-2-ol groups, makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol) typically involves the reaction of phenylmethylsilane with 2-methylbut-3-en-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of 4,4’-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol) may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
4,4’-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The phenyl and methyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride are often used.
Substitution Reagents: Various organic halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of organosilicon compounds with different functional groups.
科学的研究の応用
4,4’-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of 4,4’-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol) involves its interaction with specific molecular targets and pathways. The silicon atom in the compound can form stable bonds with various organic groups, allowing it to participate in diverse chemical reactions. The presence of phenyl and methyl groups enhances its reactivity and stability, making it suitable for various applications.
類似化合物との比較
Similar Compounds
Phenylmethylsilane: A simpler organosilicon compound with similar reactivity.
2-Methylbut-3-en-2-ol: An alcohol that shares structural similarities with the compound.
Trimethylsilanol: Another organosilicon compound with different functional groups.
Uniqueness
4,4’-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol) is unique due to its combination of phenyl, methyl, and 2-methylbut-3-en-2-ol groups bonded to a silicon atom. This unique structure imparts distinct chemical properties, making it valuable for various scientific and industrial applications.
特性
CAS番号 |
90964-76-4 |
|---|---|
分子式 |
C17H26O2Si |
分子量 |
290.5 g/mol |
IUPAC名 |
4-[(3-hydroxy-3-methylbut-1-enyl)-methyl-phenylsilyl]-2-methylbut-3-en-2-ol |
InChI |
InChI=1S/C17H26O2Si/c1-16(2,18)11-13-20(5,14-12-17(3,4)19)15-9-7-6-8-10-15/h6-14,18-19H,1-5H3 |
InChIキー |
HCFLHNCSZIZCKF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C=C[Si](C)(C=CC(C)(C)O)C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one](/img/structure/B14354889.png)

![1,1'-[Ethane-1,2-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14354896.png)


![Methyl 4-[(benzenesulfonyl)amino]-4-oxobutanoate](/img/structure/B14354907.png)
![2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354917.png)

![5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14354950.png)


![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)

